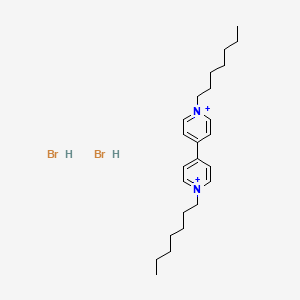
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide is a complex organic compound with the molecular formula C24H38N2Br2 . This compound is known for its unique structure, which includes two heptyl chains attached to a bipyridinium core.
準備方法
The synthesis of 1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide typically involves a multi-step process:
Synthesis of the Bipyridinium Core: The initial step involves the formation of the bipyridinium core. This can be achieved through a coupling reaction between two pyridine molecules in the presence of a suitable catalyst.
Attachment of Heptyl Chains: The next step involves the alkylation of the bipyridinium core with heptyl bromide. This reaction is usually carried out under reflux conditions in an inert atmosphere to ensure the complete substitution of the hydrogen atoms on the pyridine rings with heptyl groups.
Formation of the Dihydrobromide Salt: The final step involves the addition of hydrobromic acid to the reaction mixture to form the dihydrobromide salt of the compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the heptyl chains, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the bipyridinium core, converting it into a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the heptyl chains.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce reduced bipyridinium derivatives.
科学的研究の応用
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound is used as a probe to study the interactions between organic molecules and biological systems. Its ability to form stable complexes with biomolecules makes it useful in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and chemical properties make it a promising candidate for drug design and development.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
1-Heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide can be compared with other similar compounds, such as:
1,1’-Diheptyl-4,4’-bipyridinium: This compound has a similar bipyridinium core but with different alkyl chains. The differences in the alkyl chains can lead to variations in the chemical properties and applications of the compounds.
N,N’-Diheptyl-4,4’-bipyridinium: Another similar compound with a bipyridinium core and heptyl chains. The presence of different substituents on the bipyridinium core can affect the reactivity and stability of the compound.
Heptyl Viologen: This compound is structurally similar but has different substituents on the bipyridinium core.
特性
分子式 |
C24H40Br2N2+2 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrobromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;; |
InChIキー |
VRXAJMCFEOESJO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


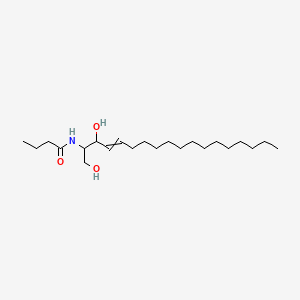

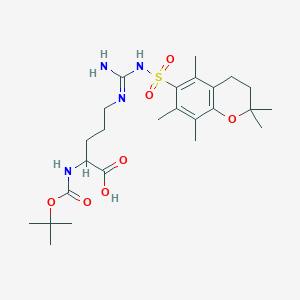
![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
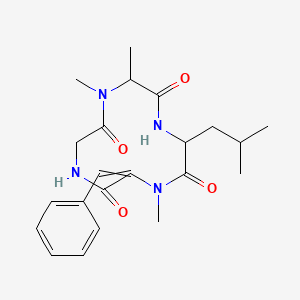
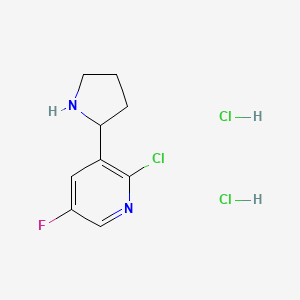
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)


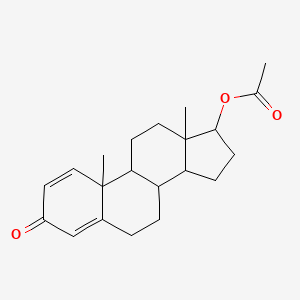

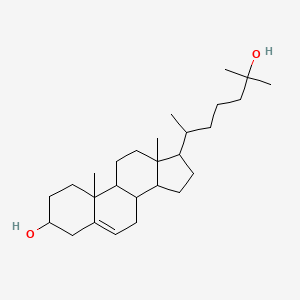
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
